tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate
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Overview
Description
Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . It is a cyclobutane derivative featuring both amino and difluoromethyl groups, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3,3-difluorocyclobutanecarboxylate with an amine source under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields tert-butyl alcohol and the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the amino group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 1-amino-3-fluorocyclobutane-1-carboxylate
- tert-butyl 1-amino-3,3-dichlorocyclobutane-1-carboxylate
- tert-butyl 1-amino-3,3-dibromocyclobutane-1-carboxylate
Uniqueness
Tert-butyl 1-amino-3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclobutane ring, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and metabolic resistance compared to its mono-fluorinated or non-fluorinated analogs .
Properties
CAS No. |
1936232-10-8 |
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Molecular Formula |
C9H15F2NO2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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